2-(Nitromethylidene)pyrrolidine
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Overview
Description
2-(Nitromethylidene)pyrrolidine is an organic compound characterized by a pyrrolidine ring with a nitromethylidene group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)pyrrolidine typically involves the reaction of pyrrolidine with nitromethane under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, at a controlled temperature to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Nitromethylidene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitromethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives of pyrrolidine.
Reduction: Aminomethylidene pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Nitromethylidene)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)pyrrolidine involves its interaction with specific molecular targets. For instance, it can bind to acetylcholine receptors, affecting ion channel activity and leading to various biological effects. The compound’s nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered ring with a nitrogen atom, lacking the nitromethylidene group.
Nitromethane: Contains a nitro group but lacks the pyrrolidine ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with different chemical properties.
Uniqueness: 2-(Nitromethylidene)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the nitromethylidene group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(nitromethylidene)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMGDZMCCPSUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C[N+](=O)[O-])NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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